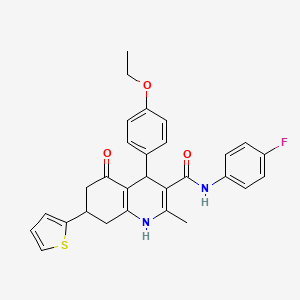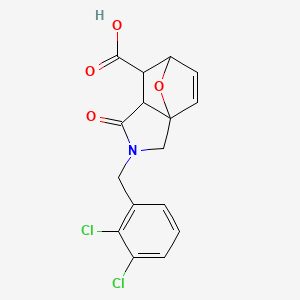![molecular formula C27H23NO5 B4311792 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4311792.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Vue d'ensemble
Description
The compound 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic molecule. This compound is structurally intriguing due to its intricate chemical framework that integrates aromatic and heterocyclic components, offering potential utilities across various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves multi-step organic reactions. A possible synthetic route could be:
Aldol Condensation: : Begin with an aldol condensation between benzaldehyde and methoxy-substituted acetophenone to form a chalcone intermediate.
Michael Addition: : Perform a Michael addition of the chalcone with a suitable Michael acceptor to introduce the pyranoquinoline core.
Cyclization: : Induce cyclization through intramolecular nucleophilic substitution under acidic or basic conditions to form the pyranoquinoline structure.
Functional Group Modifications: : Introduce the methyl and methoxy groups via methylation reactions using reagents like methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic steps on a large scale. Techniques like continuous flow chemistry and catalysis could be employed to enhance yields and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It could undergo oxidation at the methoxy or methyl groups using agents like KMnO₄ or CrO₃, potentially forming carboxylic acid derivatives.
Reduction: : Hydrogenation reactions using H₂ and a palladium catalyst might reduce the double bonds in the quinoline ring.
Substitution: : Electrophilic aromatic substitution can occur at the benzene ring due to the electron-donating effects of the methoxy group.
Common Reagents and Conditions
Oxidation: : KMnO₄ in alkaline conditions.
Reduction: : H₂/Pd-C under atmospheric pressure.
Substitution: : Bromination using Br₂/FeBr₃ as a catalyst.
Major Products
Oxidation: : Carboxylic acids or ketones.
Reduction: : Saturated cyclic structures.
Substitution: : Halogenated aromatic compounds.
Applications De Recherche Scientifique
4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: has applications spanning multiple disciplines:
Chemistry: : Used in the synthesis of complex organic molecules and studying reaction mechanisms.
Medicine: : Investigated for pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: : Applications in the development of specialty chemicals and materials with unique optical or electronic properties.
Mécanisme D'action
The exact mechanism of action would depend on its specific biological activity. In pharmacological contexts:
Molecular Targets: : Could include enzymes, receptors, or DNA.
Pathways: : May interfere with cellular signaling pathways, enzyme activity, or gene expression.
Comparaison Avec Des Composés Similaires
Compared to other pyranoquinoline derivatives:
Uniqueness: : The presence of the benzyloxy and methoxy groups may impart unique pharmacokinetic properties, enhancing its interaction with biological targets.
Similar Compounds: : Compounds such as 4-(4-methoxyphenyl)-4H-pyran-3-carboxylic acid or 2-methylquinolin-4-one share structural similarities but lack the complete functional group array seen in 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione .
There you go. Happy reading, and feel free to dive deeper into any section!
Propriétés
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-28-21-11-7-6-10-19(21)26-25(27(28)30)20(15-24(29)33-26)18-12-13-22(23(14-18)31-2)32-16-17-8-4-3-5-9-17/h3-14,20H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFDIDHVXPBKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one](/img/structure/B4311715.png)
![2-amino-6-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4311718.png)
![3-NITRO-8-[(E)-2-PHENYL-1-DIAZENYL]DIBENZO[B,F]OXEPINE-1-CARBOXAMIDE](/img/structure/B4311725.png)



![1-(3-bromophenyl)-4-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4311750.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4311758.png)
![6-METHYL-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B4311766.png)
![4-(4-ETHYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B4311770.png)
![4-(3-CHLOROPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE](/img/structure/B4311778.png)
![6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B4311789.png)
![4-(2-ethoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4311790.png)
![2-AMINO-4-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4311810.png)
